molecular formula C12H17BrClNO2 B15243365 Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride

Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride

Cat. No.: B15243365
M. Wt: 322.62 g/mol
InChI Key: PQVYWRJEMTZSHQ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride is a halogenated ester derivative featuring a butanoate backbone substituted with a 4-bromophenyl group at the 4-position and an amino group at the 3-position, stabilized as a hydrochloride salt. This structural configuration confers unique physicochemical properties, including enhanced polarity from the hydrochloride moiety and lipophilicity from the brominated aromatic ring. Such characteristics make it a candidate for pharmaceutical intermediates or synthetic building blocks, particularly in reactions leveraging bromine’s reactivity or the amino group’s nucleophilicity .

Properties

Molecular Formula

C12H17BrClNO2

Molecular Weight

322.62 g/mol

IUPAC Name

ethyl 3-amino-4-(4-bromophenyl)butanoate;hydrochloride

InChI

InChI=1S/C12H16BrNO2.ClH/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9;/h3-6,11H,2,7-8,14H2,1H3;1H

InChI Key

PQVYWRJEMTZSHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC1=CC=C(C=C1)Br)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with ethyl 4-bromophenylacetate and ethyl acetoacetate.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form ethyl 3-amino-4-(4-bromophenyl)butanoate.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:

    Reaction Monitoring: Continuous monitoring of the reaction parameters such as temperature, pH, and concentration.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Nitro derivatives or other oxidized forms.

    Reduction Products: Primary amines or other reduced forms.

    Hydrolysis Products: Carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s closest analogs include:

Compound Name Key Structural Features Functional Differences
Ethyl 4-(cyclopropylamino)butanoate HCl Cyclopropylamino group at 4-position Lack of bromophenyl; smaller substituent
Ethyl 3-[1-[(4-bromophenyl)methylamino]ethyl]benzoate HCl Benzoate backbone; methylamino-bromophenyl Aromatic ester vs. aliphatic ester
Ethyl hexanoate Simple aliphatic ester No amino or halogen substituents

For instance, the benzoate analog () benefits from aromatic conjugation, whereas the butanoate chain in the target compound offers greater flexibility .

Physicochemical Properties

  • Volatility: The bromophenyl group reduces volatility compared to simpler esters like ethyl hexanoate (peak 9 in ), which degrades rapidly during wash cycles due to higher volatility . Hydrochloride salt formation further decreases volatility by increasing polarity.
  • Solubility: The hydrochloride salt improves aqueous solubility relative to neutral esters (e.g., ethyl octanoate in ), which persist in nonpolar environments .
  • Stability : The electron-withdrawing bromine may stabilize the ester against hydrolysis compared to electron-donating substituents (e.g., ethyl isovalerate in , which degrades earlier in acidic conditions) .

Pharmacological Potential

The amino group’s ability to form hydrogen bonds could improve bioavailability relative to non-amino esters like ethyl octanoate .

Research Implications and Limitations

Current evidence highlights the compound’s unique blend of reactivity and stability, positioning it as a versatile intermediate. However, gaps persist in direct comparative studies on its biological activity or synthetic yield against analogs. Further research should prioritize:

  • Kinetic studies of bromophenyl substitution in ester hydrolysis.
  • Comparative bioavailability assessments with non-halogenated amino esters.

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